molecular formula C15H17NO4S B2510216 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034634-58-5

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2510216
CAS RN: 2034634-58-5
M. Wt: 307.36
InChI Key: SXALNIRWKJFKEO-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)tetrahydrofuran-3-carboxamide, also known as FTDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FTDC belongs to the class of carboxamide derivatives and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : Research has demonstrated various synthesis techniques for compounds with similar structures, focusing on the coupling of different aromatic systems and the reactivity of furan and thiophene derivatives. For instance, methods involving direct stannic chloride-catalyzed C-glycosylation of ethyl furan or thiophene carboxylates with different ribofuranoses have been developed to create furan and thiophene analogs with potential antitumor activities (Franchetti et al., 1995).
  • Chemical Reactivity : The reactivity of furan and thiophene rings has been explored, showing their potential for electrophilic substitution reactions. This includes nitration, bromination, formylation, and acylation, which are key steps in synthesizing complex organic molecules (Aleksandrov et al., 2017).

Biological and Chemical Applications

  • Antitumor Activity : The synthesis and study of furan and thiophene analogs have highlighted their potential antitumor properties. Specifically, thiophenfurin, a thiophene analogue of tiazofurin, showed cytotoxicity in vitro toward various cancer cell lines and demonstrated in vivo activity in mouse models. This highlights the potential therapeutic applications of structurally related compounds (Franchetti et al., 1995).
  • Chemical Transformations and Applications : The studies also delve into the chemical transformations of furanic compounds, exploring their applications in synthesizing complex molecules. For example, photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones without transition metals and oxidants has been researched, opening new avenues for synthesizing polyheterocyclic compounds (Zhang et al., 2017).

Materials Science Applications

  • Dye-Sensitized Solar Cells (DSSCs) : Compounds containing furan and thiophene units have been utilized in the development of dye-sensitized solar cells. Research has shown that phenothiazine derivatives with furan as conjugated linkers can significantly improve solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-14(11-3-5-19-8-11)16-10-15(18,12-4-6-20-9-12)13-2-1-7-21-13/h1-2,4,6-7,9,11,18H,3,5,8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXALNIRWKJFKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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